![molecular formula C14H21NO2 B5599089 4-methoxy-N,N-dipropylbenzamide](/img/structure/B5599089.png)
4-methoxy-N,N-dipropylbenzamide
Overview
Description
“4-methoxy-N,N-dipropylbenzamide” is likely a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . The “4-methoxy” indicates a methoxy group (-OCH3) attached to the benzene ring at the 4th position. The “N,N-dipropyl” suggests two propyl groups attached to the nitrogen of the amide group .
Molecular Structure Analysis
The molecular structure would consist of a benzene ring with a methoxy group at the 4th position and an amide functional group. The amide would have two propyl groups attached to the nitrogen .Chemical Reactions Analysis
Benzamides can participate in various chemical reactions. They can undergo hydrolysis to form carboxylic acids and amines. They can also react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methoxy-N,N-dipropylbenzamide” would depend on its structure. Benzamides are typically solid at room temperature and have higher melting points due to the presence of the amide functional group .Scientific Research Applications
Nonlinear Optical Materials
- Details :
Antioxidant Properties
Mechanism of Action
Target of Action
This compound belongs to the class of benzamides, which are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
As a benzamide derivative, it may interact with its targets through resonance stabilization of the amide bond . The methoxy group and dipropyl groups could potentially influence the compound’s interactions with its targets, affecting the compound’s activity .
Biochemical Pathways
Benzamides, in general, can participate in a variety of biochemical processes, including amide transformations
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-methoxy-N,N-dipropylbenzamide are not well-studied. As a small molecule, it is likely to be absorbed and distributed throughout the body. The presence of the methoxy and dipropyl groups could potentially affect its metabolism and excretion .
Result of Action
As a benzamide derivative, it may exert its effects through interactions with various cellular targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-N,N-dipropylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-10-15(11-5-2)14(16)12-6-8-13(17-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHQSYJVSKDCNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N,N-dipropylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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